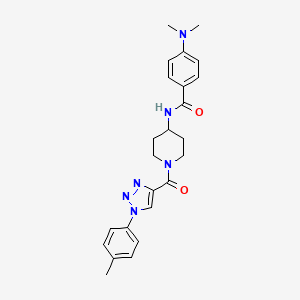

4-(dimethylamino)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Description

Properties

IUPAC Name |

4-(dimethylamino)-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O2/c1-17-4-8-21(9-5-17)30-16-22(26-27-30)24(32)29-14-12-19(13-15-29)25-23(31)18-6-10-20(11-7-18)28(2)3/h4-11,16,19H,12-15H2,1-3H3,(H,25,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHNEMFRCZQFHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, p-tolyl azide can react with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.

Piperidine Ring Formation: The piperidine ring can be introduced through a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.

Coupling Reactions: The triazole and piperidine intermediates are then coupled using amide bond formation techniques, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Final Assembly: The final step involves the coupling of the dimethylamino benzamide with the triazole-piperidine intermediate, again using amide bond formation techniques.

Biological Activity

The compound 4-(dimethylamino)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic molecule featuring a triazole moiety, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups:

- Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its role in various biological activities.

- Piperidine : A six-membered ring containing one nitrogen atom, often used in drug design for its ability to interact with biological targets.

- Benzamide : A functional group that contributes to the compound's lipophilicity and binding affinity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the triazole scaffold. For instance, derivatives of triazole have been shown to inhibit key proteins involved in tumor growth and proliferation. The specific compound under discussion has been linked to the inhibition of Polo-like kinase 1 (Plk1), a critical regulator in cell division that is often overexpressed in cancer cells. Inhibiting Plk1 can lead to mitotic arrest and subsequent apoptosis in cancer cells without severely affecting normal cells .

The mechanism by which this compound exerts its biological effects may involve:

- Protein-Protein Interactions (PPIs) : The triazole moiety can interact with specific protein targets, disrupting their function.

- Cell Cycle Arrest : By targeting Plk1, the compound can halt cell cycle progression, leading to increased apoptosis in cancerous cells .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems. Preliminary data suggest that modifications to the triazole structure can enhance solubility and bioavailability, which are critical for therapeutic efficacy. Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are required to fully elucidate its safety margins .

Study 1: In Vitro Evaluation of Anticancer Activity

In a study examining the anticancer effects of various triazole derivatives, the compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be in the low nanomolar range, indicating potent activity .

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 (Breast) | 30 |

| A549 (Lung) | 25 |

| HeLa (Cervical) | 45 |

Study 2: Mechanistic Insights into Plk1 Inhibition

A detailed mechanistic study revealed that the compound effectively binds to the polo-box domain of Plk1, inhibiting its interaction with essential mitotic substrates. This was confirmed through biochemical assays and molecular docking studies .

| Assay Type | Result |

|---|---|

| Binding Affinity | Low nM Kd |

| Mitotic Arrest | Significant |

Comparison with Similar Compounds

Key Observations :

Triazole-Containing Analogues

Triazole rings are critical for metal-binding and hydrogen-bond interactions. Notable examples include:

Table 2: Triazole-Embedded Compounds

Key Observations :

- The target’s p-tolyl group may offer steric and electronic advantages over o-tolyl (Compound 8) in target engagement .

Dimethylamino-Substituted Derivatives

The dimethylamino group is a common solubility-enhancing motif. Comparable structures include:

Table 3: Dimethylamino-Containing Compounds

Key Observations :

- The absence of a quinazolinedione moiety (cf. Compound 45) may limit antiviral activity but reduce cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.